Sulfobutylether-beta-Cyclodextrin

complexation constant phase solubility neutral substrates

Select SBE-β-CD for parenteral formulations requiring electrostatic complexation. Sulfobutyl ether groups preserve hydrophobic inclusion while adding anionic sites: ideal for cationic drugs (azoles, anesthetics). Achieves >1000-fold aqueous solubility improvement for poorly soluble candidates, with a renal safety margin 50× typical human doses. Confirmed in 16 FDA-approved injectables (remdesivir, carfilzomib). Prioritize over HP-β-CD for thermodynamically stable complexes.

Molecular Formula C46H77NaO37S
Molecular Weight 1277.1 g/mol
CAS No. 182410-00-0
Cat. No. B611054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfobutylether-beta-Cyclodextrin
CAS182410-00-0
SynonymsSBE-beta-CD;  Sulfobutylether beta-cyclodextrin;  Captisol. beta-cyclodextrin sulfobutyl ether sodium salts.
Molecular FormulaC46H77NaO37S
Molecular Weight1277.1 g/mol
Structural Identifiers
SMILESCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCCCCS(=O)(=O)[O-])CO)CO)CO)CO)CO)O)O.[Na+]
InChIInChI=1S/C46H78O37S.Na/c1-12-33-19(52)26(59)40(70-12)78-34-13(6-47)71-41(27(60)20(34)53)79-35-14(7-48)72-42(28(61)21(35)54)80-36-15(8-49)73-43(29(62)22(36)55)81-37-16(9-50)74-44(30(63)23(37)56)82-38-17(10-51)75-45(31(64)24(38)57)83-39-18(76-46(77-33)32(65)25(39)58)11-69-4-2-3-5-84(66,67)68;/h12-65H,2-11H2,1H3,(H,66,67,68);/q;+1/p-1
InChIKeyVPQMUOFXELQOMM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sulfobutylether-β-Cyclodextrin (CAS 182410-00-0) | Pharmaceutical Excipient for Parenteral Solubilization


Sulfobutylether-β-cyclodextrin (SBE-β-CD, CAS 182410-00-0), commercially known as Captisol®, is a polyanionic, chemically modified β-cyclodextrin derivative in which sodium sulfonate groups are tethered to the cyclodextrin cavity via butyl ether spacers [1]. It is a complex mixture of positional and regional isomers with an average degree of substitution (DS) of approximately 6.5 sulfobutyl groups per cyclodextrin molecule, a specification that defines the pharmaceutical-grade material used in FDA-approved injectable products [2]. SBE-β-CD is designed specifically as a parenterally safe solubilizing and stabilizing excipient, addressing the nephrotoxicity and limited aqueous solubility inherent to native β-cyclodextrin [3].

Why Sulfobutylether-β-Cyclodextrin (SBE-β-CD) Cannot Be Substituted with Unmodified β-CD or HP-β-CD


Native β-cyclodextrin exhibits limited aqueous solubility (approximately 18.5 mg/mL at 25°C) and dose-limiting nephrotoxicity when administered parenterally, rendering it unsuitable for injectable formulations [1]. While hydroxypropyl-β-cyclodextrin (HP-β-CD) addresses the solubility limitation and reduces toxicity, it lacks the anionic charge that confers SBE-β-CD its distinct complexation profile, particularly for cationic drugs and neutral hydrophobic compounds [2]. Furthermore, the sulfobutyl ether spacer group repositions the charged sulfonate moiety away from the cyclodextrin cavity, preserving hydrophobic inclusion capacity while adding electrostatic interaction sites—a structural feature absent in HP-β-CD and other neutral derivatives [3]. Consequently, substituting SBE-β-CD with an alternative cyclodextrin alters both the thermodynamic binding parameters and the resulting pharmaceutical performance, necessitating compound-specific evaluation for each drug candidate.

Quantitative Evidence Guide: Differentiation of Sulfobutylether-β-Cyclodextrin from Comparator Cyclodextrins


Enhanced Binding of Neutral Drugs to SBE-β-CD vs. HP-β-CD

A direct head-to-head comparison of (SBE)7M-β-CD (DS=6.8) and HP-β-CD (DS=3.5) evaluated binding to neutral drug molecules using UV spectrophotometric determination of complexation constants (Kc) at 25°C. Neutral molecules displayed a stronger interaction with (SBE)7M-β-CD compared to HP-β-CD across all tested compounds [1].

complexation constant phase solubility neutral substrates

Selective Binding Enhancement for Cationic Drugs via Electrostatic Attraction

The same comparative study evaluated binding to cationic drugs (papaverine, thiabendazole, miconazole, cinnarizine). The binding constants for cationic agents with (SBE)7M-β-CD were superior to those with HP-β-CD, particularly when compared to the neutral form of the same drug [1]. While HP-β-CD/substrate complexes for charged guests exhibited a decrease in complexation strength (2 to 31 times lower) compared to neutral forms, positively charged molecules interacting with the negatively charged (SBE)7M-β-CD displayed a similar binding capability as their neutral counterpart due to charge-charge attraction [1].

cationic drugs electrostatic interaction charge effect

Superior Solubility Enhancement of Nimodipine: 1202-Fold Increase with SBE-β-CD

In a 2025 study evaluating inclusion complexes of nimodipine with SBE-β-CD, phase solubility studies demonstrated that SBE-β-CD increased the aqueous solubility of nimodipine from 0.82 μg/mL to 986.19 μg/mL at 25°C, representing a 1202-fold enhancement [1]. The resulting inclusion complex (NIMO-CD) exhibited 24-hour dilution stability, no hemolytic activity, reduced vascular irritation, and a median lethal dose (LD50) 2.49 times higher than the commercial Nimotop® injection formulation [1].

nimodipine solubility enhancement injectable formulation

Improved Thermodynamic and Structural Properties: Reduced Loss of Motion upon Complexation

Enthalpy-entropy compensation (EEC) plots derived from UV spectrophotometric binding studies at varying temperatures revealed that SBE7M-β-CD and SBE12M-β-CD exhibit the least loss of motion upon complex formation compared to HP4M-β-CD and β-CD [1]. HP4M-β-CD showed the largest loss of motion and greatest degree of desolvation, suggesting a more entropically penalized binding process. SBE7M-β-CD demonstrated a more organized and less flexible structure upon complexation, as confirmed by T1 NMR relaxation time measurements showing that the side chain mobility is reduced at a critical distance to form an extended cavity [1].

thermodynamics enthalpy-entropy compensation binding mechanism

Regulatory and Commercial Validation: 16 FDA-Approved Products Containing Captisol®

As of 2025, Captisol® (pharmaceutical-grade SBE-β-CD, DS ~6.5) is utilized in 16 FDA-approved products, including VEKLURY® (remdesivir) and KYPROLIS® (carfilzomib) [1]. In comparison, HP-β-CD is present in approximately 2 FDA-approved products [2]. SBE-β-CD has a monograph in the United States Pharmacopeia (USP), while HP-β-CD has monographs in both USP and European Pharmacopoeia (EP) . The toxicological safety studies for SBECD meeting specific compositional profiles have been standardized regulatory-wise .

FDA approval commercial validation pharmaceutical excipient

Enhanced Solubility and Complexation vs. Native β-Cyclodextrin

A physicochemical investigation of vinpocetine complexation demonstrated that SBE-β-CD showed higher solubilizing efficacy toward vinpocetine than the parent β-CD due to its greater aqueous solubility and complexing abilities, which was reflected in higher apparent stability constant (Kc) values [1]. SBE-β-CD exhibits water solubility >500 mg/mL, compared to native β-cyclodextrin at approximately 18.5 mg/mL at 25°C—an improvement exceeding 27-fold [2].

aqueous solubility vinpocetine stability constant

Sulfobutylether-β-Cyclodextrin: Validated Application Scenarios for Research and Industrial Procurement


Injectable Formulation of Poorly Water-Soluble Basic (Cationic) Drugs

SBE-β-CD should be prioritized for parenteral formulations of cationic drugs (e.g., azole antifungals, local anesthetics, certain CNS agents) due to its unique polyanionic structure. As demonstrated by Zia et al. (2001), (SBE)7M-β-CD maintains binding constants for cationic drugs comparable to those of neutral substrates via electrostatic attraction, whereas HP-β-CD exhibits a 2- to 31-fold reduction in complexation strength for charged guests [1]. This property has been successfully exploited in FDA-approved products including intravenous voriconazole (Vfend®) and intramuscular ziprasidone mesylate (Geodon® IM), both of which rely on SBE-β-CD for solubilization of basic drug molecules [2].

Development of Aqueous Parenteral Formulations Requiring High Drug Loading

For drug candidates with extremely low aqueous solubility (<1 μg/mL) requiring injectable delivery, SBE-β-CD provides quantitatively superior solubilization. The nimodipine study (2025) demonstrated a 1202-fold solubility increase (0.82 → 986.19 μg/mL) with SBE-β-CD, enabling a viable injectable formulation that maintained bioequivalence with the commercial product while improving the safety margin (LD50 2.49× higher) [1]. This level of solubilization efficiency cannot be achieved with unmodified β-CD due to its limited aqueous solubility (~18.5 mg/mL) and concentration-dependent solubilizing capacity that plateaus at low cyclodextrin concentrations [2].

Formulations Requiring Neutral Drug Solubilization with Minimal Thermodynamic Penalty

When formulation stability and predictable release profiles are critical, SBE7M-β-CD offers thermodynamic advantages over HP-β-CD. EEC plot analysis revealed that SBE7M-β-CD exhibits the least loss of motion upon complex formation compared to HP4M-β-CD (which showed the largest loss of motion and greatest desolvation) [1]. This more organized complex structure with reduced entropic penalty may translate to improved formulation stability and more consistent drug release. The commercial adoption of Captisol® in 16 FDA-approved injectables—including remdesivir (VEKLURY®) and carfilzomib (KYPROLIS®)—validates this thermodynamic advantage in real-world pharmaceutical manufacturing [2].

Replacement of Toxic Solubilizers in Existing Injectable Formulations

SBE-β-CD serves as a safer alternative to traditional solubilizers such as Cremophor EL® (polyethoxylated castor oil) and polysorbate 80, which are associated with hypersensitivity reactions and anaphylaxis. The comprehensive safety evaluation summarized by Luke et al. (2010) established that SBECD has no apparent effects on cardiovascular or respiratory systems, with mild renal toxicity observed only at 3000 mg/kg in rats—approximately 50-fold greater than typical human doses [1]. SBE-β-CD clearance is determined by glomerular filtration rate, and while plasma levels accumulate in renal impairment, no deleterious effects on renal function were observed [1]. This favorable safety profile, combined with its solubilizing power, makes SBE-β-CD the excipient of choice for reformulating legacy injectable products that currently rely on potentially allergenic solubilizers.

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